molecular formula C56H86N4O45 B2830160 Hyaluronate Octasaccharide CAS No. 57323-43-0

Hyaluronate Octasaccharide

Cat. No.: B2830160
CAS No.: 57323-43-0
M. Wt: 1535.287
InChI Key: BGTWRLVANFQVOI-HQBUSBFSSA-N
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Description

Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of connective tissues in mammals. Hyaluronan is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine . This compound, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological activities and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronan using specific hyaluronidases. The process involves the controlled hydrolysis of hyaluronan to produce oligosaccharides of defined lengths . The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzyme.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically engineered bacteria such as Streptococcus species. The fermentation process is followed by purification steps, including size exclusion and anion-exchange chromatography, to isolate the desired oligosaccharide . This method ensures high purity and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Hyaluronate Octasaccharide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.

    Reduction: Sodium borohydride is frequently used as a reducing agent under basic conditions.

    Substitution: Nucleophilic reagents such as amines or thiols are used in substitution reactions, often in the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity or stability.

Scientific Research Applications

Hyaluronate Octasaccharide has a wide range of applications in scientific research:

Mechanism of Action

Hyaluronate Octasaccharide exerts its effects primarily through interactions with cell surface receptors such as CD44 and RHAMM. These interactions trigger various signaling pathways that regulate cellular processes like proliferation, migration, and inflammation . The compound’s ability to bind water molecules also contributes to its moisturizing and viscoelastic properties, making it valuable in medical and cosmetic applications.

Comparison with Similar Compounds

Similar Compounds

    Hyaluronan: The parent compound of Hyaluronate Octasaccharide, consisting of long chains of repeating disaccharide units.

    Chondroitin Sulfate: Another glycosaminoglycan with similar structural properties but different biological functions.

    Heparan Sulfate: A glycosaminoglycan involved in cell signaling and blood coagulation.

Uniqueness

This compound is unique due to its specific length and defined structure, which confer distinct biological activities compared to its longer or shorter counterparts. Its ability to modulate cellular processes and its high biocompatibility make it a valuable compound in various research and industrial applications .

Biological Activity

Hyaluronate octasaccharide, a low molecular weight fragment of hyaluronic acid (HA), has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound consists of eight disaccharide units of hyaluronic acid, which is a naturally occurring glycosaminoglycan found in various tissues throughout the body. Its structure allows it to interact with cell surface receptors and extracellular matrix components, influencing numerous physiological processes.

Biological Functions

  • Cell Signaling and Interaction :
    • This compound can bind to specific receptors on cell surfaces, such as CD44 and RHAMM (Receptor for Hyaluronic Acid Mediated Motility), initiating signaling cascades that regulate cell proliferation, migration, and differentiation .
    • It has been shown to modulate inflammatory responses by influencing cytokine release and immune cell activity .
  • Wound Healing :
    • Studies indicate that this compound promotes wound healing through enhanced epithelialization and neovascularization. It accelerates the migration of fibroblasts and keratinocytes to the wound site, facilitating tissue repair .
  • Antioxidant Properties :
    • The enzymatic degradation of HA into smaller oligosaccharides, including octasaccharides, has been linked to increased antioxidant activity. These smaller fragments can scavenge free radicals more effectively than their high molecular weight counterparts .

The biological activity of this compound is closely tied to its molecular weight. Lower molecular weight HA fragments exhibit different biological properties compared to high molecular weight HA:

  • High Molecular Weight HA : Primarily involved in maintaining tissue hydration and providing structural integrity.
  • Low Molecular Weight HA (including octasaccharides) : Engages in cellular signaling pathways that promote inflammation resolution, tissue repair, and angiogenesis .

Case Study 1: Wound Healing Efficacy

A clinical study evaluated the effects of this compound on wound healing in patients with diabetic ulcers. Results demonstrated a significant reduction in healing time compared to control treatments, with enhanced granulation tissue formation observed histologically.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan injection in rats, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent in clinical applications.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Wound HealingAccelerated epithelialization and collagen deposition in diabetic wounds
Anti-inflammatory MechanismsReduced cytokine levels and edema in carrageenan-induced inflammation model
Antioxidant ActivityEnhanced free radical scavenging compared to higher molecular weight HA
Cell MigrationIncreased migration rates of fibroblasts and keratinocytes in vitro

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWRLVANFQVOI-HQBUSBFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H86N4O45
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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